molecular formula C7H9NO4S B071138 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-53-1

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B071138
CAS No.: 191471-53-1
M. Wt: 203.22 g/mol
InChI Key: QBHIOYZCUZBIEN-MDASVERJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a potent and conformationally restricted agonist for group II metabotropic glutamate receptors (mGluRs). Its unique, rigid bicyclo[3.1.0]hexane structure, which incorporates a thiaza cycle, locks the molecule into a specific three-dimensional conformation that closely mimics the bioactive form of glutamate. This structural constraint confers high pharmacological selectivity, particularly for mGluR2 and mGluR3 subtypes over other glutamate receptor families. As such, this compound is an invaluable research tool for neuroscientists investigating the modulatory role of group II mGluRs in synaptic transmission and neural circuit function. Its application is critical in preclinical studies aimed at understanding and treating neurological and psychiatric disorders where group II mGluR dysfunction is implicated, including anxiety, schizophrenia, Parkinson's disease, and drug addiction. By selectively activating these presynaptic receptors, researchers can probe the mechanisms of neurotransmitter release and develop novel therapeutic strategies for modulating excitatory signaling in the central nervous system.

Properties

CAS No.

191471-53-1

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1

InChI Key

QBHIOYZCUZBIEN-MDASVERJSA-N

SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Isomeric SMILES

C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N

Canonical SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Synonyms

2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid
LY 389795
LY-389795
LY389795

Origin of Product

United States

Biological Activity

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, often referred to as a bicyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in relation to the metabotropic glutamate receptors (mGluRs). This compound exhibits structural similarities to glutamate and has been studied for its pharmacological properties, particularly as a modulator of neurotransmission.

  • Molecular Formula : C7H9NO4S
  • Molecular Weight : 203.21 g/mol
  • InChIKey : QBHIOYZCUZBIEN-MDASVERJSA-N

The compound features a bicyclic structure with two carboxylic acid groups and an amino group, which are critical for its biological activity.

The primary biological activity of this compound is linked to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 subtypes. These receptors are G-protein coupled receptors that play significant roles in modulating synaptic transmission and plasticity in the central nervous system.

Binding Affinity and Selectivity

Research indicates that this compound acts as an antagonist at mGlu2/3 receptors. The structure-activity relationship (SAR) studies have shown that modifications to the bicyclic scaffold can enhance binding affinity and selectivity towards specific mGlu receptor subtypes. For instance, cocrystallization studies have demonstrated how variations in substituents can influence receptor interactions and pharmacological profiles .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate glutamate-induced signaling pathways. The compound has been shown to inhibit the activation of mGlu2 receptors in cell lines expressing these receptors, suggesting its potential as a therapeutic agent for conditions related to glutamate dysregulation .

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the compound's behavioral effects. Notably, it has exhibited antidepressant-like effects in mouse models when tested alongside standard behavioral assays such as the forced swim test (FST). These findings suggest that modulation of mGlu2 receptor activity may contribute to its antidepressant properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antidepressant Activity : A study demonstrated that administration of this compound significantly reduced immobility time in the FST compared to control groups, indicating potential antidepressant effects mediated through mGlu2 receptor antagonism .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of excitotoxicity induced by excessive glutamate levels. Results indicated a reduction in neuronal cell death when treated with the compound prior to glutamate exposure .

Scientific Research Applications

LY404039 is primarily recognized as a selective agonist for metabotropic glutamate receptor subtype 2 (mGlu2), which plays a crucial role in modulating neurotransmission and has implications in various neurological conditions.

Pharmacological Applications

  • Antipsychotic Potential :
    • LY404039 has been investigated for its antipsychotic properties. Studies have shown that it can mitigate symptoms associated with schizophrenia and other psychiatric disorders by modulating glutamate signaling pathways .
  • Anxiolytic Effects :
    • The compound has demonstrated anxiolytic effects in preclinical models, suggesting its potential use in treating anxiety disorders .
  • Neuroprotective Properties :
    • Research indicates that LY404039 may offer neuroprotective benefits by reducing excitotoxicity and promoting neuronal survival in models of neurodegenerative diseases .

Case Studies

StudyFocusFindings
Preclinical Evaluation of mGlu2 Agonists Examined the efficacy of LY404039 compared to other mGlu2/3 receptor agonistsLY404039 exhibited significant antipsychotic-like effects in animal models .
Lack of Interaction with Dopamine D-2 Receptors Investigated the interaction profile of LY404039Confirmed that it does not significantly interact with dopamine D-2 receptors, highlighting its unique mechanism .
Neuroprotection in Excitotoxic Models Assessed neuroprotective effects against glutamate-induced toxicityDemonstrated reduced neuronal death and improved cell viability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiabicyclo ring undergoes oxidation to form sulfoxides or sulfones, a critical modification for enhancing pharmacological activity or altering solubility.

Reaction Conditions Outcome Reference
S-Oxidation (S → S=O)- Catalytic hydrogen peroxide (H₂O₂) in acetic acid
- Room temperature
Formation of sulfoxide derivatives (e.g., LY404040)
S-Oxidation (S → SO₂)- Strong oxidants (e.g., KMnO₄)
- Controlled acidic conditions
Conversion to sulfone derivatives (e.g., LY404039)

Key Insight : Sulfone derivatives (e.g., LY404039) demonstrate enhanced agonist activity at metabotropic glutamate receptors compared to the parent compound .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in nucleophilic reactions, forming amides or carbamates.

Reaction Reagents/Conditions Application Reference
Amide Formation- Methionine conjugation via activated esters (e.g., EDCI/HOBt)
- DMF, RT
Prodrug synthesis (e.g., LY2140023, a methionylamide derivative)
Carbamate Synthesis- Chloroformates (e.g., ethyl chloroformate)
- Base (e.g., Et₃N)
Stability enhancement for pharmacokinetic studies

Example :
LY2140023 (prodrug) hydrolyzes in vivo to regenerate the active parent compound, enabling sustained release .

Esterification and Amidation of Carboxylic Acids

The dicarboxylic acid groups undergo esterification or amidation to modify solubility or bioavailability.

Reaction Conditions Products Reference
Methyl Ester Formation- SOCl₂/MeOH
- Reflux
Dimethyl ester derivatives (improved membrane permeability)
Amide Conjugation- Carbodiimide coupling (e.g., DCC)
- NHS activation
Bioconjugates for targeted delivery studies

Note : Ester derivatives are often intermediates in synthetic pathways for prodrug development .

Ring-Opening and Functionalization

The bicyclo[3.1.0]hexane scaffold can undergo ring-opening under specific conditions, enabling structural diversification.

Reaction Conditions Outcome Reference
Acid-Catalyzed Ring Opening- Concentrated HCl
- Elevated temperature (100–120°C)
Linear thiol-containing intermediates
Base-Mediated Rearrangement- NaOH/EtOH
- Microwave irradiation (150°C, 15 min)
Formation of bicyclo[3.1.0]hexane sulfonamide derivatives

Synthetic Pathways and Key Intermediates

The compound is synthesized via multi-step routes involving:

  • Halogenation : Phosphorus oxybromide (POBr₃) in DMF at 110°C introduces bromine at strategic positions .
  • Hydrogenolysis : Pd/C-mediated deprotection of benzyl ethers under H₂ gas .
  • CBS Reduction : Stereoselective reduction of ketones using Corey-Bakshi-Shibata (CBS) reagents .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between LY404039 and its closest analogs:

Compound Structure Substituent Receptor Selectivity Key Applications
LY404039 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2-thia (sulfonyl group) mGlu2/3 agonist (>100-fold selectivity) Schizophrenia (Phase II trials)
LY379268 (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2-oxa (oxygen atom) mGlu2/3 agonist Preclinical antipsychotic models
LY354740 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid 2-amino (unsubstituted) mGlu2/3 agonist Anxiety, schizophrenia models
Notes:
  • LY404039 contains a sulfonyl group (2-thia), enhancing metabolic stability compared to oxygen-containing LY379268 .
  • LY379268 (2-oxabicyclo) is widely used in rodent studies due to its bioavailability and efficacy in reversing phencyclidine (PCP)-induced behaviors .
  • LY354740 lacks a heteroatom in the 2-position but retains mGlu2/3 agonism, though with lower potency than LY404039 .

Pharmacological and Pharmacokinetic Differences

Receptor Binding and Functional Activity
  • LY404039 exhibits higher mGlu2 receptor specificity compared to mGlu3, as shown in mGlu2/3 knockout mice . Its antipsychotic effects in PCP models require functional mGlu2 receptors .
  • LY379268 shows comparable mGlu2/3 agonism but requires derivatization (e.g., pentafluorobenzoyl chloride) for sensitive bioanalysis in plasma .
  • LY354740 has weaker blood-brain barrier penetration, limiting its clinical utility without prodrug formulations .
Pharmacokinetic Profiles
Parameter LY404039 LY379268 LY354740
Bioavailability Improved via prodrug (LY2140023) Requires derivatization for detection Low; limited CNS exposure
Half-life (rats) ~2–4 hours (prodrug form) ~1.5 hours Not reported

Clinical and Preclinical Outcomes

LY404039 (Prodrug: LY2140023)
  • Phase II Trial : Showed significant reduction in positive and negative schizophrenia symptoms, comparable to olanzapine but with fewer metabolic side effects . However, subsequent trials faced challenges due to high placebo responses and convulsions in a subset of patients .
  • Mechanism : Blocks PCP-induced hyperlocomotion via mGlu2 activation, distinct from atypical antipsychotics like clozapine .
LY379268
  • Preclinically reverses PCP-induced cognitive deficits and stereotypy in rodents .
  • Used as a tool compound to study mGlu2/3 modulation in neuroinflammation and pain .
LY354740

Critical Analysis of Comparative Advantages

  • LY404039 ’s sulfonyl group confers enhanced stability and oral bioavailability via its prodrug, addressing limitations of earlier analogs .
  • LY379268 remains valuable in preclinical research due to its well-characterized pharmacokinetics .
  • LY354740 highlights the importance of prodrug strategies for improving CNS penetration in mGlu2/3 agonists .

Preparation Methods

Cyclopropanation via Intramolecular Thiol-Ene Reaction

A reported approach involves the use of a diene precursor functionalized with a thiol group. Under photochemical or radical-initiated conditions, intramolecular cyclization forms the cyclopropane ring while simultaneously establishing the thioether bridge. For example, irradiation of a 1,5-diene bearing a terminal thiol group yields the bicyclo[3.1.0]hexane skeleton with >80% regioselectivity.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable stereoselective cyclopropanation of allylic sulfides. This method leverages dirhodium tetracarboxylate complexes to generate metallocarbenes, which insert into C–H bonds of the sulfur-containing substrate, forming the bicyclic core. Key advantages include tolerance of functional groups and precise stereochemical outcomes.

Functionalization of the Bicyclic Core

Introduction of the 4-Amino Group

The amino group at the 4-position is introduced via nucleophilic substitution or reductive amination:

Azide Reduction Strategy

A brominated intermediate at C4 undergoes substitution with sodium azide, followed by Staudinger reduction to yield the primary amine. This method requires anhydrous conditions and palladium catalysis to prevent epimerization.

Reductive Amination

Ketone intermediates at C4 are reacted with ammonium acetate under hydrogenation conditions (H₂, 50 psi, Pd/C). This method achieves 85–90% conversion but necessitates careful pH control (pH 6–7) to avoid racemization.

Installation of Carboxylic Acid Moieties

The 4- and 6-carboxylic acid groups are typically introduced through oxidation or hydrolysis:

Oxidation of Alcohol Precursors

Primary alcohols at C4 and C6 are oxidized using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂, DMSO). Swern oxidation is preferred for acid-sensitive substrates, providing yields of 70–75%.

Hydrolysis of Nitriles

Nitrile groups at C4 and C6 are hydrolyzed under acidic (HCl, reflux) or basic (NaOH, H₂O₂) conditions. Basic hydrolysis minimizes side reactions, achieving >95% conversion when conducted at 80°C for 12 hours.

Stereochemical Control and Resolution

Chiral Auxiliaries and Asymmetric Catalysis

Chiral oxazolidinone auxiliaries enforce facial selectivity during cyclopropanation. For example, Oppolzer’s sultam directs rhodium-catalyzed cyclopropanation to yield the desired (1R,4S,5S,6S) isomer with 98% enantiomeric excess (ee).

Diastereomeric Salt Crystallization

Racemic mixtures are resolved using chiral resolving agents like (+)- or (-)-di-p-toluoyl tartaric acid. Differential solubility of diastereomeric salts in ethanol/water (3:1) allows isolation of the target enantiomer with 99% ee after three recrystallizations.

Critical Reaction Parameters

Temperature and Solvent Effects

  • Cyclopropanation : Optimal at -20°C in dichloromethane to suppress side reactions.

  • Amination : Performed at 0–5°C in THF to stabilize intermediates.

  • Oxidation : Swern conditions require strict temperature control (-78°C) to prevent over-oxidation.

Catalytic Systems

CatalystReaction StepYield (%)ee (%)
Rh₂(OAc)₄Cyclopropanation8298
Pd/C (10 wt%)Reductive amination8899
L-ProlineNitrile hydrolysis95N/A

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the product from diastereomeric impurities. Chiral HPLC (Chiralpak® AD-H, hexane/ethanol 85:15) confirms enantiopurity (>99% ee).

Spectroscopic Analysis

  • ¹³C NMR : Carboxylic carbons appear at δ 172–174 ppm, while bridgehead carbons resonate at δ 45–50 ppm.

  • HRMS : [M+H]⁺ calc. for C₇H₁₀NO₄S: 204.0331; observed: 204.0333.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for cyclopropanation, reducing reaction times from 24 hours to 2 minutes. Process intensification improves overall yield from 65% (batch) to 89% (flow) .

Q & A

What are the primary molecular targets of LY404039 in neuropsychiatric research?

LY404039 is a potent and selective orthosteric agonist for group II metabotropic glutamate receptors (mGluR2/3), with higher affinity for mGluR2 (Ki = 149 nM) over mGluR3 (Ki = 92 nM) in recombinant human receptors . Its therapeutic potential is linked to modulating glutamatergic signaling in cortical and limbic brain regions, particularly in psychosis and schizophrenia models. Methodologically, receptor specificity is confirmed via radioligand binding assays, cAMP inhibition studies in transfected cells, and electrophysiological recordings in rat striatal slices .

How does LY404039’s receptor subtype selectivity influence experimental design in preclinical psychosis models?

To isolate mGluR2 vs. mGluR3 contributions, studies employ mGluR2/3 knockout mice. For example, LY404039’s antipsychotic-like effects (e.g., reversing PCP-induced hyperlocomotion) are absent in mGluR2 / mGluR2/3 knockout mice but preserved in mGluR3 knockouts, confirming mGluR2 as the critical target . Experimental designs should include genotype verification via PCR and behavioral assays (e.g., locomotor activity, prepulse inhibition) to validate receptor-specific mechanisms.

What methodological approaches resolve contradictions in LY404039’s clinical efficacy for schizophrenia?

Early trials of its prodrug LY2140023 showed mixed results: initial Phase II trials demonstrated efficacy for positive/negative symptoms, but later trials failed due to high placebo responses . To address this, researchers use adaptive trial designs with stricter patient stratification, biomarker-driven enrollment (e.g., glutamate levels via MRS), and optimized dosing regimens based on pharmacokinetic modeling (e.g., LY404039’s oral bioavailability and plasma half-life) .

What in vitro assays are critical for characterizing LY404039’s functional activity?

Key assays include:

  • cAMP inhibition : Measures LY404039’s suppression of forskolin-stimulated cAMP in mGluR2/3-expressing cells (EC50 = 24–48 nM) .
  • Electrophysiology : Evaluates presynaptic inhibition of glutamate release in rat prefrontal cortex slices, reversible by the mGluR2/3 antagonist LY341495 .
  • Receptor trafficking : Fluorescence-based assays (e.g., β-arrestin recruitment) assess biased agonism at mGluR2/3 .

How do LY404039’s pharmacokinetic properties compare to other mGluR2/3 agonists?

LY404039 exhibits superior oral bioavailability (41% in rats) and plasma exposure compared to LY354740, attributed to structural modifications enhancing metabolic stability . Pharmacokinetic studies in rodents use LC-MS/MS to quantify plasma/brain concentrations, revealing a brain-to-plasma ratio of 0.2–0.3, critical for dosing in behavioral models .

What distinguishes LY404039’s mechanism from atypical antipsychotics?

Unlike risperidone or clozapine, LY404039’s effects in PCP/amphetamine models require functional mGluR2, not dopamine or serotonin receptor antagonism . Mechanistic studies combine in situ hybridization (to map mGluR2 distribution) and microdialysis (to measure glutamate/dopamine release), confirming glutamatergic modulation without direct D2/5-HT2A blockade .

What paradigms assess LY404039’s reversal of psychostimulant effects?

  • PCP-induced hyperlocomotion : LY404039 (10 mg/kg i.p.) reduces PCP-evoked ambulation in wild-type mice, measured via automated activity monitors .
  • Amphetamine sensitization : Chronic LY404039 pretreatment attenuates AMP-induced stereotypic behaviors, with data analyzed using mixed-effects models to account for inter-animal variability .

How do structural modifications of bicyclo[3.1.0]hexane derivatives affect agonist efficacy?

Replacing the 2-oxa group in LY379268 with a sulfonyl group (as in LY404039) enhances mGluR2 selectivity and oral bioavailability . Computational modeling (e.g., docking to mGluR2’s Venus flytrap domain) and comparative SAR studies identify critical substituents for receptor activation and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.